molecular formula C12H12N2O2 B7726976 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione CAS No. 6331-65-3

3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Cat. No.: B7726976
CAS No.: 6331-65-3
M. Wt: 216.24 g/mol
InChI Key: OZYWLMZRNIFQPM-UHFFFAOYSA-N
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Description

3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (hereafter referred to as Compound 4) is a spirohydantoin derivative characterized by a naphthalene moiety fused to a hydantoin ring. This compound has garnered attention for its potent antiproliferative activity against cancer cell lines (e.g., SW480, SW620, PC3) and high tumor-targeting selectivity, with minimal toxicity to non-cancerous cells and erythrocytes . Its unique spirocyclic architecture and substituent configuration make it a promising scaffold for drug development.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWLMZRNIFQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168251
Record name 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57998-96-6, 6331-65-3
Record name 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=57998-96-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(imidazolidine-4,1'(2'H)-naphthalene)-2,5-dione, 3',4'-dihydro-
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Record name 57998-96-6
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Record name NSC37014
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
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Preparation Methods

Classical Bucherer-Bergs Reaction (Sarges et al. Method)

The original synthesis of tetralinspirohydantoins, as reported by Sarges et al., involves the reaction of 3,4-dihydronaphthalen-1(2H)-one (tetralone) with ammonium carbonate and potassium cyanide in aqueous ammonia and ethanol. This method requires prolonged heating (24 hours) at elevated temperatures (~125°C) in an autoclave. The reaction proceeds via the Bucherer-Bergs mechanism, where the ketone undergoes cyanohydrin formation followed by cyclization with urea analogs. However, this approach suffers from moderate yields (50–60%) and extended reaction times, limiting its practicality for large-scale production.

Optimized Synthesis (Marinov et al. Method)

Marinov et al. introduced a modified protocol that significantly enhances efficiency. The revised method employs the following conditions:

  • Reactants :

    • 3,4-Dihydronaphthalen-1(2H)-one (1, 100 mmol)

    • Sodium cyanide (150 mmol)

    • Ammonium carbonate (300 mmol)

    • Ethanol (96%, 50 mL)

    • Aqueous ammonia (25%, 50 mL)

  • Conditions :

    • Autoclave heating at 125°C for 3.5 hours.

Key Improvements:

  • Reduced Reaction Time : The reaction time was shortened from 24 hours to 3.5 hours, attributed to optimized ammonia concentration and ethanol-water solvent ratios.

  • Enhanced Yield : The product, 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (2), was isolated in 65% yield after recrystallization from ethanol.

  • Simplified Workup : The use of sodium cyanide instead of potassium cyanide improved solubility, facilitating smoother reaction progression.

Reaction Mechanism and Optimization

The synthesis proceeds through a multistep mechanism (Scheme 1):

  • Cyanohydrin Formation : Tetralone (1) reacts with cyanide ions to form a cyanohydrin intermediate.

  • Cyclization : The intermediate undergoes nucleophilic attack by ammonium carbonate, leading to imidazolidine ring closure.

  • Dehydration : Elimination of water yields the spirohydantoin product (2).

Optimization Insights :

  • Ammonia Concentration : Higher ammonia concentrations (25% aqueous) accelerate imine formation, critical for cyclization.

  • Solvent System : Ethanol-water mixtures (1:1 v/v) balance reactant solubility and reaction kinetics.

  • Temperature Control : Maintaining 125°C ensures complete conversion without side-product formation.

Analytical Characterization

The structural integrity of this compound was confirmed using advanced spectroscopic techniques:

Spectroscopic Data

  • IR (KBr) : Peaks at 1768 cm⁻¹ (C=O stretch) and 1683 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆) :

    • δ 1.75–2.10 (m, 4H, CH₂ tetralin)

    • δ 2.60–2.90 (m, 2H, CH₂ tetralin)

    • δ 7.10–7.40 (m, 4H, aromatic H).

  • ¹³C NMR (DMSO-d₆) :

    • δ 178.1 (C=O), 156.6 (C=O)

    • δ 63.2 (spiro carbon)

    • Aromatic carbons: δ 127.0–137.9.

Elemental Analysis

  • Calculated for C₁₂H₁₂N₂O₂ : C 66.65%, H 5.55%, N 12.96%.

  • Found : C 66.50%, H 5.48%, N 12.85%.

Table 1: Comparative ¹³C NMR Data (Calculated vs. Experimental)

Carbon TypeCalculated (ppm)Experimental (ppm)
Spiro Carbon63.563.2
C=O (Hydantoin)178.3178.1
C=O (Tetralin)156.8156.6
Aromatic CH127.2–129.5127.0–129.8

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives with altered functional groups .

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Antiproliferative Activity

Compound 4 outperforms other hydantoin derivatives in antiproliferative assays. Key comparisons include:

Compound Substituents/Moieties Cancer Cell Lines Tested (IC₅₀) Selectivity (Cancer vs. Normal Cells) Toxicity (Hemolysis) Key Findings
Compound 4 4-Acetylphenylpiperazinylalkyl SW480, SW620, PC3 (low µM) High selectivity Non-hemolytic Most potent in series; R-isomers critical for activity .
Compound 2 Indane moiety PC3 (moderate activity) Not reported Moderate Lower potency due to indane substitution .
Compound 8 Tetralin moiety PC3 (moderate activity) Not reported Moderate Suboptimal tumor targeting compared to Compound 4 .
Compound 22 4-(2-Methoxyphenyl)piperazine N/A (5-HT1A receptor agonist) N/A Low Antidepressant/anxiolytic activity; spirohydantoin stabilizes receptor binding .
  • Mechanistic Insights :
    • The 4-acetylphenylpiperazinylalkyl moiety in Compound 4 enhances tumor selectivity and cellular uptake .
    • Stereochemistry : R-isomers of Compound 4 exhibit superior binding to thymidine phosphorylase (a cancer target) compared to S-isomers .

Selectivity and Toxicity Profiles

Receptor Affinity and Therapeutic Diversification

  • 5-HT1A Receptor Agonists :
    • Compound 22 (a structural analogue) acts as a 5-HT1A agonist, demonstrating the spirohydantoin scaffold’s adaptability for neurological targets. Its 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione core stabilizes interactions with the receptor’s hydrophobic pocket .
  • Serotonin Receptor Antagonists :
    • Arylpiperazine derivatives of spirohydantoin (e.g., Compounds 9 and 11) show high affinity for 5-HT2A receptors, suggesting substituent-dependent receptor specificity .

Biological Activity

3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (CAS No. 57998-96-6) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, including anticancer activity, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2} with a molecular weight of 216.24 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
LogP2.96
Polar Surface Area (Ų)49
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against LNCaP prostate cancer cells with an IC50 ranging from 1.2 to 3.5 µM, indicating its potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been shown to inhibit MDM2-p53 interactions, which are critical in tumor suppression . However, further studies are needed to confirm if this mechanism applies directly to this compound.
  • Induction of Apoptosis : Preliminary data suggest that the compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

In Vivo Studies

In vivo studies using mouse models have provided additional insights into the efficacy of this compound:

  • Xenograft Models : In HCT116 xenograft models, treatment with the compound resulted in a tumor growth inhibition ratio (T/C ratio) close to 60% after treatment cessation . This suggests that the compound may have prolonged effects on tumor growth suppression.

Comparative Analysis with Related Compounds

A comparative analysis with other spiro compounds reveals that while many exhibit similar biological activities, variations in structure can lead to differences in potency and selectivity. For example:

Compound NameIC50 (µM)Mechanism of Action
3',4'-Dihydro-2'H-spiro[imidazolidine]1.2 - 3.5Potential MDM2 inhibition
Dispiro-indolinones0.001 - 0.05MDM2-p53 PPI inhibition
Other imidazolidine derivativesVariesVarious mechanisms including apoptosis

Q & A

Q. Table 1: Representative Synthetic Methods

MethodYield (%)Key Characterization TechniquesReference
Alkaline hydrolysis65–75NMR, IR, elemental analysis
Mannich reaction72–851^1H/13^{13}C NMR, TLC
Hydroxamic acid derivatization60–70LC-MS, X-ray crystallography

Basic: How is the structural characterization of this compound performed?

Answer:
Characterization relies on:

  • Spectroscopy : 1^1H/13^{13}C NMR confirms spirocyclic connectivity and substituent positions. IR identifies carbonyl (C=O) and amine (N-H) stretches .
  • Elemental analysis : Validates molecular formula (C14_{14}H12_{12}N2_2O2_2) and purity .
  • X-ray diffraction : Resolves stereochemistry, particularly for chiral derivatives (e.g., R-configuration in brominated analogs) .

Advanced: How do structural modifications impact antiproliferative activity?

Answer:
Structure-activity relationships (SAR) reveal:

  • Hydroxamic acid derivatives (e.g., compound 10 ) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8.2 µM) compared to HepG2, with linker length correlating with potency .
  • Spirohydantoin core is critical for tumor selectivity. Derivatives like 4 (with a 4-acetylphenylpiperazinylalkyl moiety) exhibit low hemolytic toxicity, making them viable for in vivo studies .
  • Halogenation (e.g., bromine at C5') improves antiplasmodial activity by enhancing target binding .

Q. Table 2: Bioactivity of Key Derivatives

DerivativeTarget ActivityIC50_{50}/EC50_{50}Reference
Hydroxamic acid 10 MCF-7 (breast cancer)8.2 µM
Spirohydantoin 4 PC3 (prostate cancer)12.5 µM
5'-Bromo analogPlasmodium falciparum0.8 µM

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Discrepancies arise from:

  • Cell line variability : MCF-7 (hormone-responsive) vs. HepG2 (liver carcinoma) may differ in metabolic pathways targeted by the compound .
  • Experimental design : Differences in assay conditions (e.g., incubation time, serum concentration) alter drug uptake .
  • Stereochemical purity : Racemic mixtures vs. enantiopure forms (e.g., R-configuration) can lead to divergent results .

Q. Methodological recommendations :

  • Use orthogonal assays (e.g., apoptosis markers, caspase activation) to validate mechanisms .
  • Standardize cell culture conditions and confirm enantiomeric purity via chiral HPLC .

Advanced: What strategies optimize synthetic yields of spirocyclic derivatives?

Answer:
Yield optimization involves:

  • Catalyst screening : Proline or acetic acid improves Mannich reaction efficiency (yield: 72% → 85%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
  • Temperature control : Reactions at 60–80°C minimize side products during hydroxamic acid derivatization .

Basic: What are the primary biological targets of this compound?

Answer:
Proposed targets include:

  • Enzymes in apoptosis pathways : Caspase-3/7 activation observed in PC3 cells treated with derivative 4 .
  • Malarial metabolic enzymes : Brominated analogs inhibit Plasmodium dihydroorotate dehydrogenase .
  • Antimicrobial targets : Thioamide derivatives disrupt bacterial membrane integrity .

Advanced: How can mechanistic studies be designed to elucidate its mode of action?

Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity to purified enzymes .
  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., oxidative stress) .
  • Molecular docking : Predict interactions with targets like HDACs (for hydroxamic acid derivatives) .

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